8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one
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Overview
Description
8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and a decahydro-pyrazoloquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. One common method includes the Friedländer condensation of anthranilaldehyde with 5-methyl-2-phenyl-4H-pyrazol-3-one . This reaction can be catalyzed by acids or bases and can also occur in an inert environment.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the position and type of substituents.
Coumarin derivatives: These compounds have a different core structure but can undergo similar chemical reactions.
Uniqueness
8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one is unique due to its specific combination of a chloro group, a phenyl group, and a decahydro-pyrazoloquinoline core
Properties
Molecular Formula |
C16H20ClN3O |
---|---|
Molecular Weight |
305.80 g/mol |
IUPAC Name |
8-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C16H20ClN3O/c17-10-6-7-14-12(8-10)15-13(9-18-14)16(21)20(19-15)11-4-2-1-3-5-11/h1-5,10,12-15,18-19H,6-9H2 |
InChI Key |
ZRUSAVHVBJUCHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Cl)C3C(CN2)C(=O)N(N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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